(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one
Description
Properties
IUPAC Name |
(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-8-15(13(16)11(2)14-10)9-12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDZGFZXQCOKRU-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C(N1)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C(=O)[C@@H](N1)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and dimethylpiperazine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).
Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate, followed by cyclization to form the piperazine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one is a chiral piperazine derivative with potential applications in medicinal chemistry and organic synthesis. The compound, identified by the IUPAC name this compound and CAS number 170211-02-6, serves as a building block for synthesizing complex molecules and therapeutic agents.
Molecular Structure
this compound has the molecular formula C13H18N2O, containing 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
Synthesis
The synthesis of this compound involves multiple steps, highlighting its role in creating more complex structures.
Applications
this compound is used in organic synthesis and medicinal chemistry as a building block for complex molecules and potential therapeutic agents. Specifically, piperazine compounds, including derivatives of this compound, have been explored as:
- TLR7/TLR8/TLR9 antagonists Piperazine compounds can target and suppress TLR7, TLR8, and TLR9, which are useful in treating autoimmune and auto-inflammatory diseases .
- Protein Kinase C beta II inhibitors These compounds are useful in treating conditions associated with diabetes mellitus and its complications, cancer, ischemia, inflammation, central nervous system disorders, cardiovascular disease, and dermatological diseases .
- Antidiabetic agents Phenolic compounds extracted from agri-food by-products have shown antidiabetic activity, improving the health of patients with diabetes and related conditions .
Mechanism of Action
The mechanism of action of (3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazinone Derivatives with Varied Substituents
Table 1: Structural and Functional Comparison
Key Observations :
- Solubility and Stability: The dihydrochloride salt (OR-8535) exhibits improved aqueous solubility compared to the neutral piperazinone, making it preferable for in vitro studies .
- Stereochemical Impact : The (3S,5S) configuration in the target compound contrasts with the (2R,5S) configuration in OR-8535, leading to divergent interactions in asymmetric catalysis .
Biological Activity
(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a piperazine ring with methyl and benzyl substituents. Its molecular formula is , and it has a molecular weight of 221.33 g/mol. The stereochemistry at the 3 and 5 positions contributes to its biological properties.
Recent studies suggest that this compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : This compound has been noted for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases like Alzheimer's .
- Modulation of Immune Responses : It has been implicated in the modulation of Toll-like receptors (TLRs), particularly TLR7 and TLR9, which play significant roles in autoimmune diseases .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
1. Neuroprotective Effects
A study focused on the neuroprotective effects of this compound demonstrated significant inhibition of AChE and BACE1 in vitro. This dual inhibition suggests a potential therapeutic role in treating Alzheimer's disease by preventing the breakdown of acetylcholine and reducing amyloid-beta production .
2. Autoimmune Disease Modulation
Another investigation assessed the compound's effects on TLR pathways in systemic lupus erythematosus (SLE) models. The results indicated that it effectively inhibited TLR7 and TLR9 activation, leading to decreased inflammatory cytokine production and autoantibody generation. This positions the compound as a promising candidate for further development in treating autoimmune conditions .
Safety Profile
The safety profile of this compound has been evaluated through various assays:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of benzylamine with diketone precursors under controlled pH and temperature. Key intermediates (e.g., piperazine derivatives) are purified via column chromatography and characterized using -NMR (e.g., δ 3.51 ppm for piperazine protons) and LC/MS (e.g., M+H at 484 m/z for related analogs) to confirm regiochemistry and stereochemistry . Yield optimization (e.g., 46% in analogous syntheses) requires inert atmospheres and anhydrous solvents .
Q. How is the stereochemical integrity of this compound validated during synthesis?
- Methodological Answer : Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases can resolve enantiomers. X-ray crystallography is definitive for absolute configuration confirmation, while NOESY NMR detects spatial proximity of methyl groups to confirm the (3S,5S) configuration . Comparative analysis with diastereomers (e.g., (3R,5R) or (3R,5S)) via -NMR chemical shifts can further validate stereochemistry .
Advanced Research Questions
Q. What strategies address contradictions in bioactivity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to cross-validate results. For example, if receptor-binding data (e.g., dopamine D3 receptor) conflicts with cellular efficacy, evaluate membrane permeability via PAMPA assays or metabolic stability in hepatocyte incubations . Adjust experimental controls (e.g., vehicle-matched solubility studies) to isolate confounding factors .
Q. How does the benzyl group in this compound influence its pharmacokinetic profile compared to non-aromatic analogs?
- Methodological Answer : The benzyl moiety enhances lipophilicity, which can be quantified via logP measurements (e.g., shake-flask method). Compare plasma protein binding (PPB) using equilibrium dialysis and metabolic clearance in microsomal assays. Structural analogs lacking the benzyl group (e.g., 3,5-dimethylpiperazin-2-one) show reduced PPB (e.g., 85% vs. 65%) and faster hepatic clearance, as demonstrated in LC/MS-based pharmacokinetic studies .
Q. What computational methods predict the environmental fate of this compound?
- Methodological Answer : Use QSAR models to estimate biodegradation (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR). Experimental validation includes OECD 301F ready biodegradability tests and Daphnia magna acute toxicity assays. For hydrolysis stability, conduct accelerated degradation studies at varying pH (2–12) and temperatures (25–50°C), monitoring via UPLC-UV .
Comparative and Mechanistic Questions
Q. How does the methyl substitution pattern in this compound affect its reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Steric hindrance from the 3,5-dimethyl groups reduces nucleophilic attack at the piperazin-2-one carbonyl. Kinetic studies (e.g., pseudo-first-order rate constants with amines) show slower reactivity compared to non-methylated analogs. DFT calculations (e.g., B3LYP/6-31G*) model transition-state energies to rationalize steric vs. electronic effects .
Q. What analytical techniques differentiate this compound from its regioisomers or degradation products?
- Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes regioisomers via exact mass (e.g., 0.001 Da precision). For degradation products (e.g., oxidation at the benzyl position), use LC-PDA-ESI/MSⁿ to identify m/z shifts (e.g., +16 Da for hydroxylation). Chiral SFC separates diastereomeric degradation byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
